
2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
2-Chloro-5-(methoxycarbonyl)phenylboronic acid is likely used as a reactant in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials .
Boron-Heck Arylation
This compound may also be involved in Boron-Heck arylation processes. This reaction combines the boronic acid with aryl halides or alkenes in the presence of a palladium catalyst to create substituted aromatic compounds, which are valuable in medicinal chemistry .
Sensor Development
Boronic acids, including derivatives like 2-Chloro-5-(methoxycarbonyl)phenylboronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property makes them useful in developing sensors for detecting sugars, such as glucose, or anions in various environments .
Material Science Applications
In material science, this compound could be used to modify surfaces or create polymers with specific properties. Boronic acids can form reversible covalent bonds with diols, which can be exploited to create dynamic materials that can respond to stimuli such as pH changes or the presence of certain substances .
Biological Studies
The compound’s ability to form stable complexes with carbohydrates and other diols suggests potential applications in biological studies, such as probing the structure and function of glycoproteins or other biological molecules that contain diol groups .
Drug Discovery and Development
Given its structural features, 2-Chloro-5-(methoxycarbonyl)phenylboronic acid could be utilized in drug discovery and development processes, particularly in the identification of new drug candidates or the optimization of existing ones through medicinal chemistry approaches .
Catalysis Research
Boronic acids are often used as catalysts or co-catalysts in various chemical reactions due to their Lewis acidity. This compound might be explored for its catalytic properties in research aimed at developing new synthetic methodologies .
Environmental Monitoring
The sensing capabilities of boronic acids can be applied to environmental monitoring. Compounds like 2-Chloro-5-(methoxycarbonyl)phenylboronic acid could be part of systems designed to detect pollutants or hazardous substances in water, air, or soil .
Eigenschaften
IUPAC Name |
(2-chloro-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDHZSRUQKDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657168 | |
| Record name | [2-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methoxycarbonyl)phenylboronic acid | |
CAS RN |
913835-92-4 | |
| Record name | 1-Methyl 3-borono-4-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



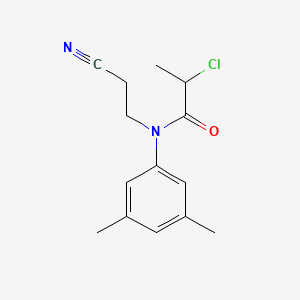
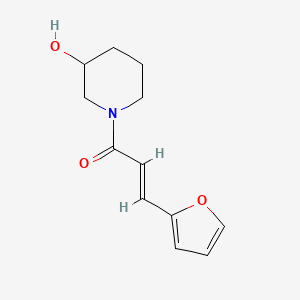
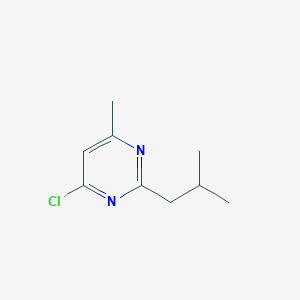
![N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1486518.png)
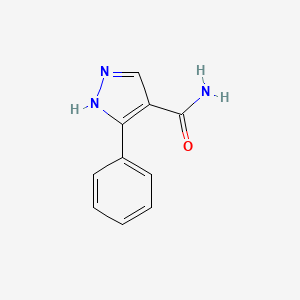
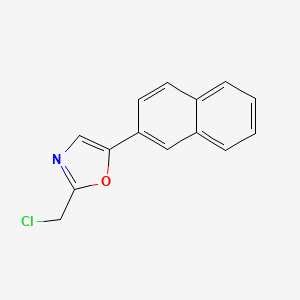
![6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1486522.png)
![(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1486526.png)
acetic acid](/img/structure/B1486528.png)
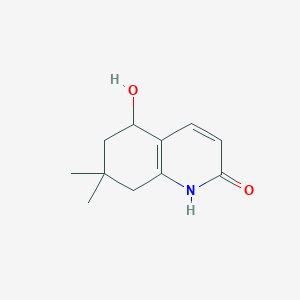

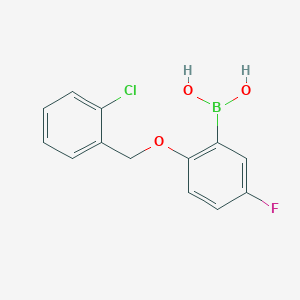
![N-[(2,6-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486535.png)
![2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1486536.png)